molecular formula C7H11N3O B6238871 {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol CAS No. 1891345-90-6

{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol

Cat. No.: B6238871
CAS No.: 1891345-90-6
M. Wt: 153.2
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Description

{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methanol group attached to the third position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol typically involves the formation of the pyrazolopyridine core followed by the introduction of the methanol group. One common method involves the cyclization of a hydrazine derivative with a suitable pyridine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature can vary depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol include other pyrazolopyridine derivatives, such as:

  • {1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol
  • {1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyridin-3-yl}methanol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and a potential candidate for the development of new therapeutic agents.

Properties

CAS No.

1891345-90-6

Molecular Formula

C7H11N3O

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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